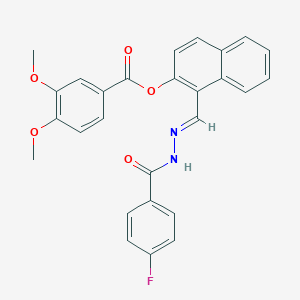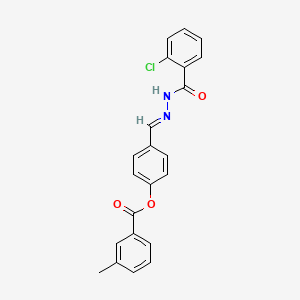
1-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a fluorobenzoyl group, a carbohydrazonoyl moiety, and a naphthyl ring, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps:
Formation of the Fluorobenzoyl Intermediate: The initial step involves the preparation of the 4-fluorobenzoyl chloride by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.
Carbohydrazonoyl Formation: The 4-fluorobenzoyl chloride is then reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Coupling with Naphthyl and Dimethoxybenzoate: The final step involves coupling the carbohydrazonoyl intermediate with 2-naphthyl 3,4-dimethoxybenzoate under basic conditions, typically using a base like triethylamine in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
化学反応の分析
Types of Reactions
1-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in suitable solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 1-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be studied for its potential interactions with biological macromolecules. Its fluorobenzoyl group may facilitate binding studies with proteins or nucleic acids, providing insights into molecular recognition processes.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism by which 1-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate exerts its effects depends on its interaction with molecular targets. The fluorobenzoyl group may facilitate binding to specific proteins or enzymes, while the carbohydrazonoyl moiety could participate in hydrogen bonding or other interactions. The naphthyl and dimethoxybenzoate groups may enhance the compound’s stability and solubility, influencing its overall activity.
類似化合物との比較
Similar Compounds
- 4-(2-(4-Fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate
Uniqueness
1-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is unique due to its combination of a fluorobenzoyl group with a carbohydrazonoyl moiety and a naphthyl ring. This unique structure provides distinct chemical properties and potential applications that are not found in similar compounds. Its specific arrangement of functional groups allows for unique interactions and reactivity, making it a valuable compound for further research and development.
特性
CAS番号 |
767320-52-5 |
|---|---|
分子式 |
C27H21FN2O5 |
分子量 |
472.5 g/mol |
IUPAC名 |
[1-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C27H21FN2O5/c1-33-24-14-10-19(15-25(24)34-2)27(32)35-23-13-9-17-5-3-4-6-21(17)22(23)16-29-30-26(31)18-7-11-20(28)12-8-18/h3-16H,1-2H3,(H,30,31)/b29-16+ |
InChIキー |
QCTLUEGPVNEQBW-MUFRIFMGSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=C(C=C4)F)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=C(C=C4)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![11-((5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12026803.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12026805.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026814.png)

![N-(2-ethoxyphenyl)-2-[3-oxo-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B12026829.png)

![5-(4-Chlorophenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026845.png)
![7-(2-Fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B12026854.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B12026866.png)

